2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide
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Overview
Description
2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a morpholine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a fluorinating agent such as sulfur tetrafluoride.
Amide Formation: The final step involves the formation of the amide bond by reacting the fluorinated morpholine derivative with 2,3,3,3-tetrafluoropropanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure precision and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the amide, using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific properties.
Biology
In biological research, the compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its high fluorine content makes it useful in NMR spectroscopy and other analytical techniques.
Medicine
In medicine, the compound has potential applications in drug development. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)propanamide
- 2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-methylpropanamide
Uniqueness
The unique combination of a highly fluorinated morpholine ring and a phenylethyl group sets 2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide apart from other similar compounds. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where high fluorine content and unique reactivity are desired.
Properties
Molecular Formula |
C15H10F12N2O2 |
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Molecular Weight |
478.23 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(2,2,3,3,5,5,6,6-octafluoromorpholin-4-yl)-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C15H10F12N2O2/c1-7(8-5-3-2-4-6-8)28-9(30)10(16,11(17,18)19)29-12(20,21)14(24,25)31-15(26,27)13(29,22)23/h2-7H,1H3,(H,28,30) |
InChI Key |
SBPOFPFZMBXZAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C(F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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